Synthesis Yield Advantage
2,6-Dibromo-4-nitrophenylisocyanide can be synthesized in a single step from its formamide precursor using adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, many aryl isocyanides require multi-step syntheses or yield only moderate conversions. For example, the 2,6-dichloro-4-nitrophenyl analog is reported to be isolated in poor yields when prepared via reactions of halo- and nitroanilines with dichlorocarbene, necessitating isolation as a copper(I) bromide complex to prevent polymerization . This difference in synthetic efficiency directly impacts procurement costs and availability.
| Evidence Dimension | Synthetic Yield (One-Step Procedure) |
|---|---|
| Target Compound Data | Quantitative (>95%) |
| Comparator Or Baseline | 2,6-Dichloro-4-nitrophenylisocyanide: poor yields (<50% estimated) |
| Quantified Difference | At least 2-fold higher yield |
| Conditions | Adapted Vilsmeier conditions vs. dichlorocarbene method |
Why This Matters
Higher synthetic yield translates to lower cost-per-gram and greater reliability in scale-up, making this compound a more attractive procurement option for applications requiring significant quantities.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-step synthesis of 2,6-dibromo-4-nitrophenylisocyanide in quantitative yield using adapted Vilsmeier conditions. Molbank 2023, 2023(2), M1654. View Source
